molecular formula C14H22O B7846075 1-(4-tert-Butylphenyl)-1-butanol

1-(4-tert-Butylphenyl)-1-butanol

Cat. No.: B7846075
M. Wt: 206.32 g/mol
InChI Key: YRXKNOZWHKKECA-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenyl)-1-butanol is a useful research compound. Its molecular formula is C14H22O and its molecular weight is 206.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biomass-Derived Alternative Fuels

1-(4-tert-Butylphenyl)-1-butanol, as a butanol isomer, has been studied in the context of alternative fuels. Research shows that butanol can be produced from biomass and is considered as an alternative to gasoline for use in spark ignition engines. It is also explored as a blending compound with fossil diesel or biodiesel. High-temperature oxidation of butanol isomers, including tert-butanol, has been studied in detail, highlighting its potential in fuel applications (Moss et al., 2008).

Enantiomeric Synthesis in Pharmaceuticals

This compound has been prepared in enantiomerically pure form through lipase-catalyzed transesterification, emphasizing its relevance in the pharmaceutical industry. The synthesis of such compounds in an enantiomerically pure form is crucial for pharmaceutical applications (Raju et al., 1995).

Biofuel Production from CO2

In the domain of biofuel production, the use of this compound-related compounds for producing 1-butanol from carbon dioxide has been explored. This approach represents a sustainable method of producing chemicals and fuels directly from CO2, utilizing cyanobacteria and engineered pathways (Lan & Liao, 2011).

Catalytic and Chemical Processes

Research into butanol isomers, including tert-butanol, has provided insights into their role in catalytic and chemical processes. The detailed kinetic combustion models of these isomers have been developed, which are vital for understanding their behavior in various chemical reactions (Sarathy et al., 2012).

Molecular and Cellular Biology

In molecular and cellular biology, the effects of butanol isomers on cellular functions have been investigated. For example, the impact of butanol on voltage-gated calcium channel currents in adrenal chromaffin cells has been studied, which is important for understanding cellular signaling and neurotransmitter release (McDavid et al., 2014).

Properties

IUPAC Name

1-(4-tert-butylphenyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-5-6-13(15)11-7-9-12(10-8-11)14(2,3)4/h7-10,13,15H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXKNOZWHKKECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.